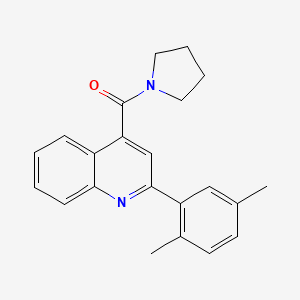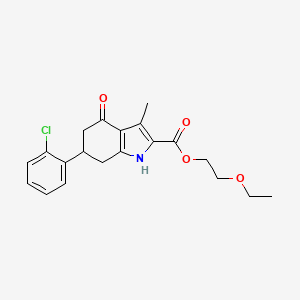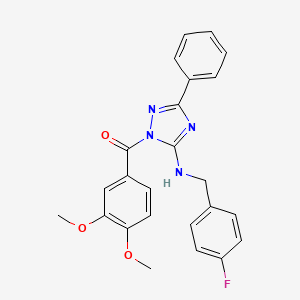![molecular formula C18H19Cl3N4O B4621076 N-(2-chloro-3-pyridinyl)-2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4621076.png)
N-(2-chloro-3-pyridinyl)-2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetamide
説明
The compound "N-(2-chloro-3-pyridinyl)-2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetamide" is likely of interest in the field of medicinal chemistry due to its structural features that suggest potential biological activity. The presence of a piperazine ring, a common motif in pharmaceutical agents, hints at the compound's potential interaction with biological targets. Moreover, the chloro- and pyridinyl substitutions may influence its physicochemical properties and receptor binding affinities.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step organic reactions, starting from basic building blocks like pyridine derivatives, benzyl halides, and piperazine. For instance, the attachment of the piperazine ring to the acetamide moiety could be achieved through nucleophilic substitution reactions, while the introduction of chloro groups may involve halogenation steps. A related example involves the synthesis of acyl-coenzyme A: cholesterol O-acyltransferase inhibitors, demonstrating complex multi-step syntheses leading to compounds with significant biological activities (Shibuya et al., 2018).
科学的研究の応用
Discovery and Therapeutic Applications
N-(2-chloro-3-pyridinyl)-2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetamide has been explored in various scientific research contexts, demonstrating its potential in therapeutic applications. One significant discovery is its role as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, which is crucial for cholesterol metabolism. A specific compound, identified for its aqueous solubility and enhanced oral absorption, was proposed as a clinical candidate for treating diseases involving ACAT-1 overexpression, highlighting its therapeutic potential beyond typical applications (K. Shibuya et al., 2018).
Alzheimer's Disease and Memory Enhancement
Research into diversified 1H-pyrazolo[3,4-b]pyridine derivatives, structurally related to N-(2-chloro-3-pyridinyl)-2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetamide, revealed a new class of selective and potent acetylcholinesterase (AChE) inhibitors and amyloid β aggregation inhibitors. These compounds showed significant potential in treating Alzheimer's disease by inhibiting enzymes and aggregations that are key factors in the disease's progression, indicating the chemical's relevance in developing treatments for neurodegenerative diseases (Tarana Umar et al., 2019).
Synthesis and Chemical Research
A practical process for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, a related compound, from piperazine and N-chloroacetyl-2,6-xylidine highlights the chemical's significance in synthesis research. The method outlined demonstrates the compound's role in advancing chemical synthesis techniques, showcasing its importance beyond direct therapeutic applications (M. Guillaume et al., 2003).
Potential in Erectile Dysfunction Treatment
Another area of research involved the discovery of a structurally distinct D(4)-selective agonist with superior oral bioavailability, aimed at the treatment of erectile dysfunction. This investigation into arylpiperazines, benzamides, and acetamides related to N-(2-chloro-3-pyridinyl)-2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetamide underscores the compound's potential utility in developing treatments for sexual dysfunction, through the modulation of dopamine D4 receptors (Meena V Patel et al., 2006).
特性
IUPAC Name |
N-(2-chloropyridin-3-yl)-2-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3N4O/c19-14-3-1-4-15(20)13(14)11-24-7-9-25(10-8-24)12-17(26)23-16-5-2-6-22-18(16)21/h1-6H,7-12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQLJQAABCBLHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)CC(=O)NC3=C(N=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(2-fluorobenzyl)thio]acetyl}-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4620994.png)
![2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide](/img/structure/B4620995.png)

![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide](/img/structure/B4621007.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4621016.png)
![4-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4621038.png)
![N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4621042.png)
![N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4621052.png)

![N-cyclopropyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4621061.png)
![(3aR,7aS)-2-[4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4621070.png)

